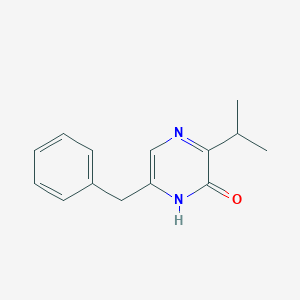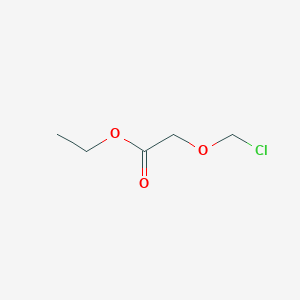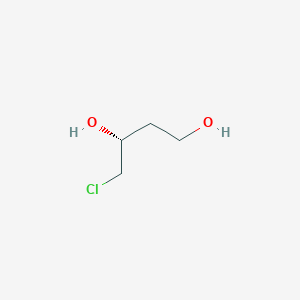
金黄色素B
描述
金黄色素B,也称为苯丙氨酸缬氨酸二肽,是一种天然的吡嗪酮化合物,由某些真菌和金黄色葡萄球菌产生。它是一种由苯丙氨酸和缬氨酸组成的环状二肽。
科学研究应用
金黄色素B 有多种科学研究应用,包括:
化学: 它被用作研究非核糖体肽合成和环状二肽形成机制的模型化合物.
生物学: this compound 已被研究其在细菌毒力和种间通讯中的作用。
作用机制
生化分析
Biochemical Properties
Aureusimine B interacts with various enzymes and proteins. It has been reported as an inhibitor of the protease, calpain . The synthesis of Aureusimine B is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .
Cellular Effects
Aureusimine B has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that S. aureus biofilms produce greater amounts of Aureusimine B than their planktonic counterparts . When administered to human keratinocytes, Aureusimine B had a modest effect on gene expression .
Molecular Mechanism
It is known that its synthesis is initiated by a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation .
Metabolic Pathways
Aureusimine B is involved in certain metabolic pathways. S. aureus contains conserved nonribosomal peptide synthetases that produce the cyclic dipeptides tyrvalin and Aureusimine B
准备方法
合成路线和反应条件: 金黄色素B由金黄色葡萄球菌中保守的非核糖体肽合成酶非核糖体合成。 合成过程涉及二肽(苯丙氨酸-缬氨酸)醛的形成,然后发生环化和氧化,形成最终的吡嗪酮结构 .
工业生产方法: 生产过程可能涉及培养能够产生该化合物的金黄色葡萄球菌菌株,然后使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术进行提取和纯化 .
化学反应分析
反应类型: 金黄色素B 经历各种化学反应,包括:
氧化: 醛中间体被氧化形成吡嗪酮环。
环化: 二肽发生环化形成环状二肽结构.
常用试剂和条件:
氧化剂: this compound 合成中常用的氧化剂包括分子氧和其他温和的氧化剂。
相似化合物的比较
金黄色素B 与其他环状二肽类似,如金黄色素A(酪氨酸缬氨酸二肽)和苯丙氨酸亮氨酸二肽。 它在特定的结构和生物活性方面是独一无二的 .
类似化合物:
金黄色素A(酪氨酸缬氨酸二肽): 另一种由金黄色葡萄球菌产生的环状二肽,具有类似的生物合成途径,但氨基酸组成不同.
苯丙氨酸亮氨酸二肽: 与this compound 类似的环状二肽,由链霉菌产生,但缺乏蛋白酶抑制活性.
This compound 独特的蛋白酶抑制、基因表达调节和细菌通讯作用使其有别于这些类似化合物。
属性
IUPAC Name |
6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUORGWXUVRUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phevalin and how is it produced?
A: Phevalin, also known as aureusimine B or 6-benzyl-3-isopropyl-2(1H)-pyrazinone, is a cyclic dipeptide naturally produced by certain bacteria, including Staphylococcus aureus. It is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme called AusA, which incorporates the amino acids phenylalanine and valine. [, , ]
Q2: What is known about the biological activity of phevalin?
A: While the exact biological role of phevalin remains to be fully elucidated, research suggests it plays a role in the interaction of Staphylococcus aureus with its host. Studies have shown that phevalin can modulate the survival of S. aureus within epithelial cells and phagocytes, potentially by influencing phagosomal escape. [] Additionally, phevalin has been shown to amplify differences in human keratinocyte gene expression when added to S. aureus conditioned medium, suggesting it may contribute to the host response during infection. []
Q3: Does the production of phevalin differ between planktonic and biofilm forms of Staphylococcus aureus?
A: Yes, research indicates that Staphylococcus aureus biofilms produce greater amounts of phevalin compared to their planktonic counterparts. [] This finding suggests a potential role for phevalin in the development and persistence of S. aureus biofilms, which are associated with chronic infections.
Q4: Has phevalin been investigated for its potential as a therapeutic target?
A: While phevalin itself has not yet been developed as a therapeutic, its potential as a biomarker or therapeutic target for chronic S. aureus biofilm-based infections is being explored. [] Understanding its role in bacterial virulence and host interaction may pave the way for novel treatment strategies.
Q5: Can the production of phevalin by Staphylococcus aureus be manipulated?
A: Research suggests that the availability of specific amino acids can influence aureusimine production. Specifically, exogenous phenylalanine and tyrosine are preferentially incorporated into aureusimines by AusA, while valine can be sourced both endogenously and exogenously. [] This finding suggests potential avenues for manipulating aureusimine production through targeted modulation of amino acid availability.
Q6: What analytical techniques are used to study phevalin?
A: Various analytical techniques are employed to study phevalin, including:* High-performance liquid chromatography-mass spectrometry (HPLC-MS): Used to identify and quantify phevalin in bacterial cultures and biological samples. [, ]* Nuclear magnetic resonance (NMR): Used to determine the structure and conformation of phevalin. []* Metabolome and metagenome-wide association network analysis: Used to link phevalin production to specific microbial species and genes within complex microbial communities. []
Q7: Are there any known environmental concerns related to phevalin?
A7: While the provided research articles do not directly address the environmental impact of phevalin, it's an important consideration for any naturally occurring compound. Further research is needed to assess its potential effects on ecosystems and develop strategies for responsible production and disposal, if necessary.
Q8: What are the future directions for research on phevalin?
A: Future research on phevalin should focus on:* Further elucidating its mechanism of action and biological role in Staphylococcus aureus virulence and host interaction.* Exploring its potential as a therapeutic target for chronic S. aureus infections, particularly those associated with biofilms.* Investigating its role in interspecies bacterial communication, as suggested by previous research. []* Assessing its potential environmental impact and developing strategies for its sustainable production and disposal, if needed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B143944.png)


![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)


![(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B143955.png)



![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)
![5-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B143968.png)
